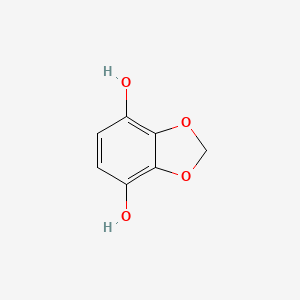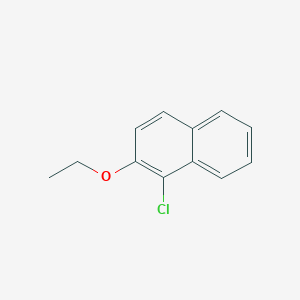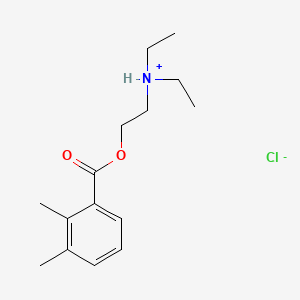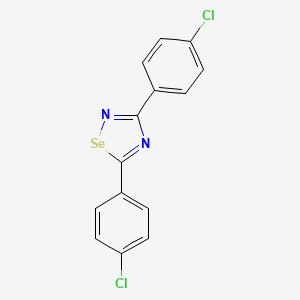
3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole is a heterocyclic compound that contains selenium, nitrogen, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole typically involves the reaction of 4-chlorobenzonitrile with selenium dioxide and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole involves its interaction with biological molecules and cellular pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of selenium in the compound may contribute to its biological activity by participating in redox reactions and generating reactive oxygen species (ROS), which can induce cell death in cancer cells or inhibit the growth of microorganisms.
Comparaison Avec Des Composés Similaires
- 3,5-Bis(4-chlorophenyl)-1,2,4-triazole
- 3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole
- 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole
Comparison: 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs
Propriétés
Numéro CAS |
68723-58-0 |
|---|---|
Formule moléculaire |
C14H8Cl2N2Se |
Poids moléculaire |
354.1 g/mol |
Nom IUPAC |
3,5-bis(4-chlorophenyl)-1,2,4-selenadiazole |
InChI |
InChI=1S/C14H8Cl2N2Se/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Clé InChI |
AQNJTJXQBWPHIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=N[Se]C(=N2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


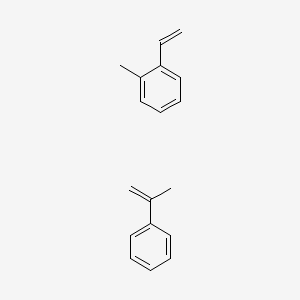
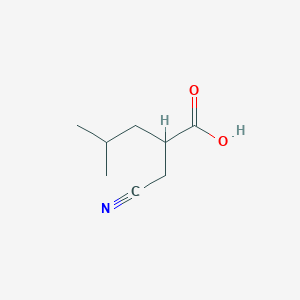
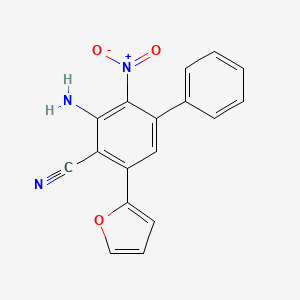
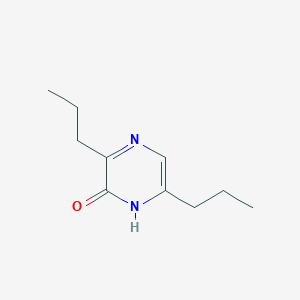
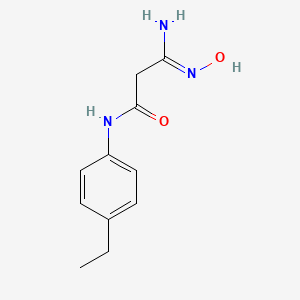
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)

